![molecular formula C13H9N5S B3015931 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine CAS No. 379245-87-1](/img/structure/B3015931.png)
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine
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Overview
Description
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a chemical compound with the molecular formula C13H9N5S . Its average mass is 267.309 Da and its monoisotopic mass is 267.057861 Da . This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine, has been a topic of interest in the field of organic synthesis due to their various chemical and biological applications . The synthesis of these compounds involves several structural pathways and interactions .Molecular Structure Analysis
The molecular structure of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is determined by its molecular formula, C13H9N5S . Further analysis such as IR spectrum, 1H NMR, 13C NMR, and X-ray crystal structure analyses can provide more detailed information about its molecular structure .Chemical Reactions Analysis
The chemical reactions involving 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine are part of the broader study of reactions and applications of pyrimidine derivatives . These reactions are complex and involve multiple steps, and the specific reactions for this compound are not detailed in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine can be inferred from its molecular formula, C13H9N5S . Its average mass is 267.309 Da and its monoisotopic mass is 267.057861 Da .Scientific Research Applications
- Thienopyrimidine derivatives, including 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine, have shown promise as antimicrobial agents . Specifically, compounds (8-13) exhibited high antibacterial activity, while compounds (12b-18) demonstrated potent antifungal properties.
- Although not directly studied for this compound, related thienopyrimidines have displayed anticancer activity . Researchers continue to explore novel derivatives for potential use in cancer therapy.
- Thienopyrimidines, including our compound, have been investigated as antiviral agents . While specific data on 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine are limited, its structural features make it an interesting candidate for further antiviral research.
- Thienopyrimidines have been associated with anti-inflammatory effects . Although more studies are needed, our compound could contribute to this field.
- Some thienopyrimidines exhibit antioxidant properties . Investigating the antioxidant potential of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine may yield valuable insights.
- Thienopyrimidines have been explored for analgesic activity . While not directly studied, our compound could be relevant in this context.
Antimicrobial Activity
Anticancer Potential
Antiviral Applications
Anti-Inflammatory Properties
Antioxidant Activity
Analgesic Research
Mechanism of Action
Target of Action
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a derivative of thienopyrimidine, a class of compounds known for their anticancer properties . Thienopyrimidines are structural analogs of purines and have been found to inhibit various enzymes and pathways, playing a key role in the pathogenesis of cancer
Mode of Action
The mode of action of thienopyrimidine derivatives, including 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine, involves the inhibition of key enzymes involved in cell proliferation and differentiation . These enzymes include protein kinases (PKs), which when mutated can lead to oncogenesis . By inhibiting these enzymes, thienopyrimidines can disrupt cellular communication pathways, thereby inhibiting the progression of cancer .
Biochemical Pathways
Thienopyrimidines affect several biochemical pathways. They are known to inhibit protein kinases, which play key roles in signal transduction pathways leading to metastasis and drug resistance . Other targets that can be inhibited by thienopyrimidines include topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) .
Result of Action
The result of the action of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is the inhibition of cancer cell proliferation and differentiation . By inhibiting key enzymes and disrupting cellular communication pathways, this compound can potentially halt the progression of cancer .
properties
IUPAC Name |
11-methyl-12-phenyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c1-8-10(9-5-3-2-4-6-9)11-12-15-16-17-18(12)7-14-13(11)19-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTUMDQMISCAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN3C2=NN=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine |
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